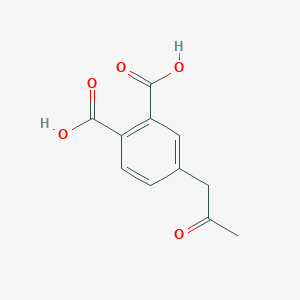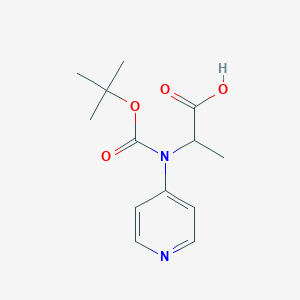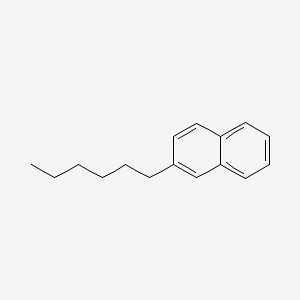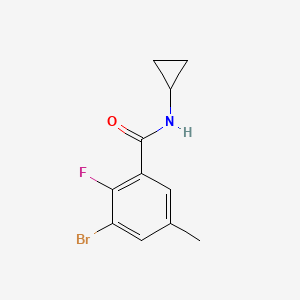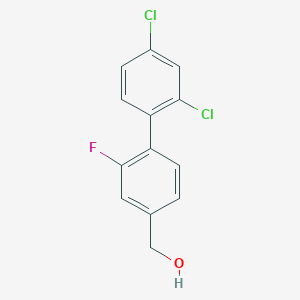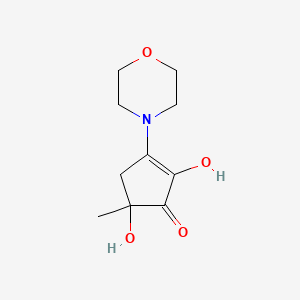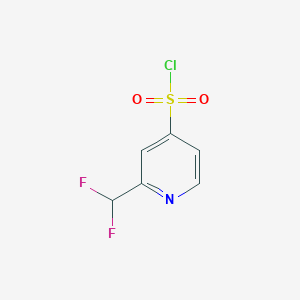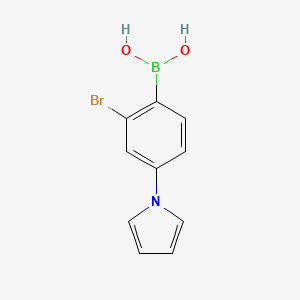
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrole moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(1H-pyrrol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Potential use in the development of probes and sensors for biological applications.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the bromine and pyrrole substituents, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenylboronic Acid: Lacks the bromine substituent, which can limit its reactivity in certain substitution reactions.
2-Bromo-4-(1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with a pyrazole moiety instead of pyrrole, which can affect its reactivity and applications.
Uniqueness
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both bromine and pyrrole substituents, which enhance its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling.
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C10H9BBrNO2 |
|---|---|
Molekulargewicht |
265.90 g/mol |
IUPAC-Name |
(2-bromo-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BBrNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H |
InChI-Schlüssel |
XYESQELEKJPQHI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
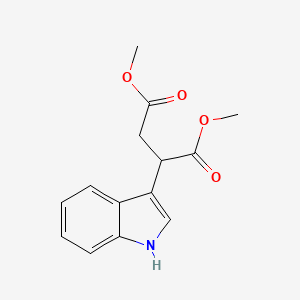
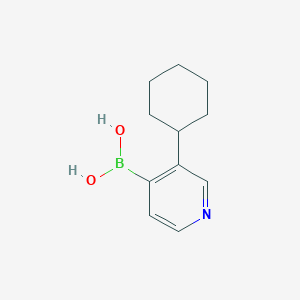
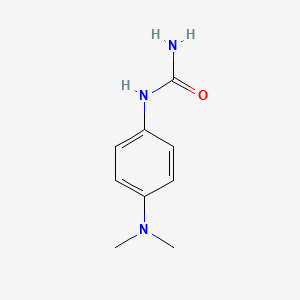
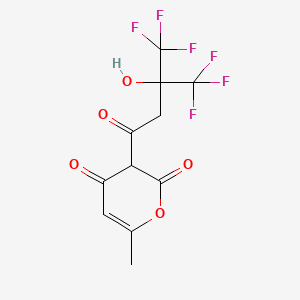
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
